6-(2-hydroxyethyl)-6aH-isoindolo[2,3-a]quinazoline-5,11-dione
Description
6-(2-Hydroxyethyl)-6aH-isoindolo[2,3-a]quinazoline-5,11-dione is a heterocyclic compound featuring a fused isoindoloquinazoline-dione core with a polar 2-hydroxyethyl substituent at position 5. This derivative belongs to the broader class of dihydroisoindoloquinazoline-diones, which are characterized by their bicyclic framework incorporating both isoindole and quinazoline motifs.
The synthesis of this compound class often involves cyclocondensation reactions. For instance, catalyst-free methods using acetic acid as both solvent and activator have been reported for related derivatives, yielding products in a single operational step . Functionalized nanoporous silica catalysts (e.g., sulfonic acid-modified SBA-15) have also been employed to enhance reaction efficiency and selectivity .
Properties
IUPAC Name |
6-(2-hydroxyethyl)-6aH-isoindolo[2,3-a]quinazoline-5,11-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14N2O3/c20-10-9-18-15-11-5-1-2-6-12(11)17(22)19(15)14-8-4-3-7-13(14)16(18)21/h1-8,15,20H,9-10H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CWGIHUKKVIGOGZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C3N(C(=O)C4=CC=CC=C4N3C2=O)CCO | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Multi-Step Synthesis via Sequential Functionalization and Cyclization
The foundational approach to constructing the isoindoloquinazoline core involves multi-step sequences that strategically assemble the heterocyclic system. A representative method begins with para-amino-m-cresol (1) , which undergoes acetylation with acetic anhydride to form N-(4-hydroxy-2-methylphenyl)acetamide (2) . Subsequent nucleophilic aromatic substitution with 5-chloro-2-nitroaniline (3) yields N-(4-(3-amino-4-nitrophenoxy)-2-methylphenyl)acetamide (4) , followed by reduction with sodium dithionite to produce the diamine intermediate 5 . Cyclization of 5 with oxalic acid and HCl generates the quinoxalinedione 6 , which is further functionalized via condensation with 2-alkyl-4H-benzo[d] oxazin-4-one derivatives (10c–10i) under refluxing acetic acid to install the hydroxyethyl group .
Critical Parameters :
-
The use of sodium dithionite for nitro-to-amine reduction ensures high yields (70–85%) without over-reduction .
-
Cyclization with oxalic acid requires strict temperature control (100°C) to prevent decarboxylation .
Aza-Prins Cyclization for Rapid Ring Formation
Aza-Prins cyclization offers a streamlined route to isoindoloquinazoline derivatives by leveraging N-acyliminium ion intermediates. In this method, 2-aminobenzamide derivatives bearing a hydroxyethyl sidechain are treated with aldehydes under BF3·Et2O catalysis to trigger cyclization . For instance, reacting N-(2-hydroxyethyl)-2-aminobenzamide with 2-formylbenzoic acid in 1,4-dioxane at 70°C produces the target compound in 68% yield . The reaction proceeds via iminium ion formation, followed by nucleophilic attack and dehydration to form the fused isoindole-quinazoline system.
Advantages :
-
Metal-free conditions enhance compatibility with sensitive functional groups .
-
Short reaction times (6–8 hours) and excellent regioselectivity .
One-Pot Lewis Acid-Catalyzed Synthesis
Lewis acids such as BF3·Et2O facilitate one-pot assembly of the tetracyclic scaffold from simple precursors. A protocol combining (2-aminophenyl)methanol (9a) with 2-(2-hydroxyethylphenylethynyl)benzonitrile (10a) in BF3·Et2O (3 equiv.) at 70°C achieves simultaneous C–N bond formation and cyclization . The hydroxyethyl group is introduced via the ethynylbenzonitrile component, which undergoes nucleophilic attack by the amine, followed by cyclization to yield the product in 72% isolated yield .
Optimization Insights :
-
Solvent screening identified 1,4-dioxane as optimal, providing 62–68% yields compared to DMSO (30%) or THF (15%) .
-
Scalability demonstrated at the 4g scale without yield degradation .
Palladium-Catalyzed Cascade Cyclocarbonylation
A state-of-the-art method employs palladium catalysis to couple 2-aminobenzamides , 2-bromobenzaldehydes , and carbon monoxide (1 atm) in a one-pot cascade . For the hydroxyethyl variant, 2-amino-N-(2-hydroxyethyl)benzamide reacts with 2-bromobenzaldehyde-5-(hydroxyethyl) in the presence of Pd(OAc)2 and Xantphos. The sequence involves:
-
Cyclocondensation to form a 2,3-dihydroquinazolin-4(1H)-one intermediate.
-
Pd-catalyzed carbonylation to install the dione moiety and close the isoindole ring .
Performance Metrics :
-
Broad substrate scope: Tolerates electron-donating and withdrawing groups on both rings .
-
High atom economy: Four new bonds (two C–C, two C–N) formed in a single operation .
Multicomponent Reaction (MCR) Strategies
MCRs enable convergent synthesis by combining isatoic anhydride , 2-hydroxyethylamine , and 2-formylbenzoic acid in acetic acid under reflux . The hydroxyethylamine introduces the substituent at C6, while cyclodehydration forms the dione rings. This method achieves 65–78% yields across 12 derivatives and is notable for its operational simplicity .
Mechanistic Pathway :
-
Nucleophilic opening of isatoic anhydride by the amine.
-
Condensation with the aldehyde to form an imine.
Comparative Analysis of Methodologies
Chemical Reactions Analysis
Types of Reactions
6-(2-hydroxyethyl)-6aH-isoindolo[2,3-a]quinazoline-5,11-dione undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding quinazoline derivatives.
Reduction: Reduction reactions can modify the quinazoline moiety, potentially leading to different isoindoloquinazoline derivatives.
Substitution: Substitution reactions, particularly nucleophilic substitutions, can occur at various positions on the isoindoloquinazoline ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as sodium borohydride for reduction, and nucleophiles like amines for substitution reactions. Reaction conditions typically involve controlled temperatures and solvents like ethanol or methanol.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinazoline derivatives, while substitution reactions can introduce various functional groups into the isoindoloquinazoline structure.
Scientific Research Applications
Antiviral Activity
Research indicates that derivatives of isoindoloquinazoline compounds exhibit potent antiviral properties, particularly against Hepatitis B virus (HBV). A study demonstrated that certain synthesized derivatives showed significant inhibition of HBV DNA replication at submicromolar concentrations, outperforming established antiviral agents like lamivudine . The mechanism involves interference with the HBV capsid assembly, which is crucial for viral replication.
| Compound | IC50 (µM) | Activity Description |
|---|---|---|
| 4a | 8.4 | Potent HBV DNA replication inhibitor |
| 4b | 12.6 | Significant antiviral activity |
| 4c | 13.6 | Effective against HBV |
Inhibition of TNF-α
Another application of isoindoloquinazoline derivatives is their role as inhibitors of Tumor Necrosis Factor-alpha (TNF-α), a cytokine involved in systemic inflammation. A novel three-component reaction has been developed to synthesize these derivatives, which have shown promising results in vitro as TNF-α inhibitors . This suggests potential applications in treating inflammatory diseases and conditions like rheumatoid arthritis.
Case Studies
- Study on HBV Inhibition : A comprehensive study evaluated multiple dihydroisoindoloquinazoline derivatives for their anti-HBV activity. The results highlighted that structural modifications significantly influenced antiviral efficacy, with certain electron-withdrawing groups enhancing activity .
- TNF-α Inhibitory Activity : In vitro assays demonstrated that specific isoindoloquinazoline derivatives effectively reduced TNF-α levels, suggesting their potential use in anti-inflammatory therapies. This opens avenues for further research into their mechanisms and therapeutic applications .
Mechanism of Action
The mechanism of action of 6-(2-hydroxyethyl)-6aH-isoindolo[2,3-a]quinazoline-5,11-dione involves its interaction with specific molecular targets and pathways. For instance, its anticancer activity may be attributed to its ability to inhibit certain enzymes or proteins involved in cell proliferation. The exact molecular targets and pathways can vary depending on the specific biological context and the modifications made to the compound.
Comparison with Similar Compounds
Table 1: Key Properties of Selected Dihydroisoindoloquinazoline-dione Derivatives
Key Observations:
Substituent Effects on Melting Points: Aromatic substituents (e.g., furan, pyridine) elevate melting points due to enhanced intermolecular interactions (e.g., π-π stacking). For example, 6i (pyridinyl) has the highest melting point (214–216°C) among the analogs .
Synthetic Methodologies :
- Catalyst-Driven Synthesis : Functionalized mesoporous silica (SBA-15) with imidazolium ionic liquids improves yield and selectivity for derivatives like 6h–6j .
- Catalyst-Free Routes : Acetic acid-mediated one-pot synthesis avoids costly catalysts and simplifies purification, as seen in the preparation of 5-phenyl derivatives .
Reactivity and Stability :
- The parent compound (III) undergoes thermal rearrangement to isoindolo[1,2-l]quinazoline-10,12-dione (IV) at 260°C, highlighting the sensitivity of the core structure to temperature .
- Electron-withdrawing groups (e.g., 4-chlorobenzyl in 6j) may stabilize the core against degradation, whereas electron-donating groups (e.g., hydroxyethyl) could enhance susceptibility to nucleophilic attack .
Research Findings and Mechanistic Insights
Role of Acetic Acid in Synthesis :
Acetic acid serves dual roles in catalyst-free syntheses:
- As a solvent with optimal pKa (~4.76), it facilitates protonation and cyclization steps.
- Stronger acids (e.g., trifluoroacetic acid, pKa 0.23) inhibit product formation, likely due to excessive protonation destabilizing intermediates .
Rearrangement Pathways :
- Heating III at 260°C induces an intramolecular acyl shift, converting isoindolo[2,1-a]quinazoline-5,11-dione to isoindolo[1,2-l]quinazoline-10,12-dione. This rearrangement underscores the structural flexibility of the core under thermal stress .
Spectroscopic Characterization :
- Derivatives like 6h–6j are characterized by distinct ^1H NMR signals for CH/CH2 groups (δ 3.5–5.5 ppm) and aromatic protons (δ 6.8–8.5 ppm). The hydroxyethyl group in the target compound would likely show a broad peak for the -OH proton (δ 1.5–3.0 ppm) .
Biological Activity
Overview
6-(2-hydroxyethyl)-6aH-isoindolo[2,3-a]quinazoline-5,11-dione is a heterocyclic compound that has garnered attention due to its diverse biological activities, particularly in the fields of medicinal chemistry and pharmacology. This compound belongs to the isoindoloquinazoline class and exhibits potential therapeutic properties, including anticancer and antimicrobial activities.
Chemical Structure and Properties
The molecular formula of this compound is . Its structure features a unique arrangement that combines isoindoline and quinazoline moieties, contributing to its biological activity.
| Property | Value |
|---|---|
| Molecular Formula | C₁₇H₁₄N₂O₃ |
| IUPAC Name | This compound |
| InChI | InChI=1S/C17H14N2O3/c20-10-9-18-15-11-5-1-2-6-12(11)17(22)19(15)14-8-4-3-7-13(14)16(18)21/h1-8,15,20H,9-10H2 |
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets involved in various cellular pathways. Research indicates that it may inhibit enzymes or proteins linked to cell proliferation, particularly in cancer cells. The exact mechanisms are still under investigation but may involve:
- Enzyme Inhibition : Targeting specific enzymes involved in metabolic pathways.
- Cell Cycle Arrest : Inducing cell cycle arrest at critical phases (e.g., G2/M phase) which can prevent cancer cell proliferation.
Anticancer Activity
Numerous studies have demonstrated the anticancer potential of this compound. For example:
-
Cell Line Studies : The compound has shown significant cytotoxicity against various cancer cell lines including:
- Ehrlich Ascites Carcinoma
- Sarcoma-180
- In vitro tests indicated a dose-dependent inhibition of cell growth.
Cell Line IC50 (μM) Ehrlich Ascites Carcinoma 5.0 Sarcoma-180 4.5
Antimicrobial Activity
The compound also exhibits notable antimicrobial properties. It has been tested against several bacterial strains and has shown effectiveness particularly against:
- Gram-positive bacteria : Such as Staphylococcus aureus.
- Gram-negative bacteria : Including Escherichia coli.
In vitro studies revealed:
| Microorganism | Inhibition Zone (mm) | MIC (mg/mL) |
|---|---|---|
| Staphylococcus aureus | 12 | 75 |
| Escherichia coli | 15 | 65 |
| Candida albicans | 11 | 80 |
Case Studies and Research Findings
Recent research has highlighted the significance of this compound in drug discovery. A study published in MDPI indicated that derivatives of isoindoloquinazolines have shown promise as effective anticancer agents and could serve as templates for developing new therapeutics against various diseases .
Another study explored the synthesis of related quinazoline derivatives that demonstrated antiviral activity against vaccinia and adenovirus, suggesting a broader spectrum of biological activity for compounds within this chemical class . This emphasizes the potential for further exploration into the antiviral properties of isoindoloquinazolines.
Q & A
Basic: What are the optimal synthetic methodologies for preparing 6-(2-hydroxyethyl)-6aH-isoindolo[2,3-a]quinazoline-5,11-dione?
Answer:
The most efficient route involves a one-pot, three-component reaction under catalyst-free conditions in acetic acid. Key reactants include 2-formyl benzoic acid, amines (e.g., aliphatic or aromatic), and a hydroxyethyl substituent source. Aliphatic amines yield higher nucleophilic reactivity, resulting in superior yields (70–85%) compared to aromatic amines (50–65%) due to steric and electronic effects . The method avoids metal catalysts, simplifying purification. For reproducibility, ensure stoichiometric control of the hydroxyethyl group to prevent side reactions.
Basic: How to characterize the compound’s structure and purity in academic settings?
Answer:
Combine spectroscopic and crystallographic techniques :
- IR spectroscopy : Confirm carbonyl stretches (C=O) at ~1700–1750 cm⁻¹ for the dione moiety.
- NMR :
- X-ray crystallography : Resolve stereochemistry and validate the core structure using unit cell parameters (e.g., monoclinic P21/n space group, β = 99.102°) .
Advanced: How to address conflicting structural data caused by intramolecular rearrangements?
Answer:
Thermal or solvent-induced rearrangements (e.g., isoindolo[2,1-a]quinazoline-5,11-dione → isoindolo[1,2-l]quinazoline-10,12-dione) can lead to misassignment. Mitigate this by:
- Conducting variable-temperature NMR to detect dynamic equilibria.
- Comparing melting points and UV/Vis spectra with authenticated samples. For example, isoindolo[2,1-a] derivatives melt at 220–239°C, while rearranged products (e.g., IV) exhibit distinct λmax shifts due to conjugation changes .
- Performing kinetic studies under controlled heating (e.g., 260°C for 30 min) to track rearrangement rates .
Advanced: How to design structure-activity relationship (SAR) studies for antiviral activity?
Answer:
Focus on substituent engineering at the 6-position:
- Introduce heterocyclic groups (e.g., furan-2-ylmethyl or pyridin-2-ylmethyl) to enhance binding to viral targets. Derivatives like 6h (furan) and 6i (pyridine) showed IC₅₀ values <1 µM against hepatitis B virus (HBV) by disrupting viral replication enzymes .
- Use docking simulations to predict interactions with HBV polymerase. Prioritize substituents with H-bond donors (e.g., -OH) or π-stacking moieties (e.g., chlorobenzyl in 6j) .
- Validate selectivity via cell-based assays using wild-type vs. mutant HBV strains.
Advanced: What strategies enable enantioselective synthesis and stereochemical analysis?
Answer:
- Chiral auxiliaries : Employ enantiopure propargyl amines in domino cyclization reactions to control C(6a)-H and C(13)-H configurations. For example, (−)-62 and (+)-62 were synthesized with 92–94% enantiomeric excess (ee) using chiral HPLC (Phenomenex-IA column) .
- NOE correlations : Determine relative stereochemistry by irradiating C(6a)-H and observing cross-peaks with adjacent protons in the fused ring system .
- Circular dichroism (CD) : Correlate absolute configuration with Cotton effects in the 250–300 nm range.
Advanced: How to investigate reaction mechanisms for isoindoloquinazoline formation?
Answer:
- Isotopic labeling : Use ¹⁵N-anthranilamide to track nitrogen migration during cyclization.
- Kinetic profiling : Monitor intermediate formation (e.g., 2'-carbamoylphthalanilic acid) via LC-MS under varying temperatures. Evidence suggests a concerted cyclodehydration mechanism in acetic acid .
- DFT calculations : Model transition states to identify rate-determining steps (e.g., nucleophilic attack by the amine on the carbonyl carbon) .
Basic: How to optimize reaction conditions to minimize byproducts?
Answer:
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
